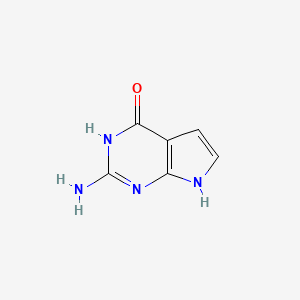

7-Deazaguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFFPNXVJANFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223745 | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-55-7 | |

| Record name | 7-Deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Deazaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 7-Deazaguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the guanine (B1146940) ring is replaced by a carbon atom. This seemingly subtle structural modification has profound biological implications, impacting a wide range of cellular processes from translation to host-pathogen interactions. Found in both RNA and DNA, this compound and its derivatives play multifaceted roles, serving as key components of hypermodified nucleosides, protecting genetic material, and offering a versatile scaffold for therapeutic development.[1][2][3] This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, its diverse functions, and its applications in research and medicine.

Biosynthesis of this compound Derivatives

The journey of this compound in biological systems begins with its de novo synthesis from guanosine-5'-triphosphate (GTP).[4][5] This multi-step enzymatic pathway is crucial for the production of various this compound-containing molecules, most notably the precursor 7-cyano-7-deazaguanine (preQ₀).[1][6][7] PreQ₀ serves as a central intermediate for the synthesis of the modified nucleosides queuosine (B110006) (Q) in bacteria and eukarya, archaeosine (B114985) (G+) in archaea, and other secondary metabolites like toyocamycin.[4][6][7]

The biosynthesis of preQ₀ from GTP involves four key enzymatic steps:

-

GTP cyclohydrolase I (FolE): This enzyme, also involved in folate and biopterin (B10759762) synthesis, catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[1][4]

-

6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): QueD converts the product of FolE into 6-carboxy-5,6,7,8-tetrahydropterin.[7][8]

-

7-carboxy-7-deazaguanine (B3361655) synthase (QueE): This radical SAM enzyme transforms the pterin (B48896) intermediate into 7-carboxy-7-deazaguanine (CDG).[9]

-

7-cyano-7-deazaguanine synthase (QueC): QueC, an ATPase, catalyzes the final two-step reaction to produce preQ₀ from CDG, via a 7-amido-7-deazaguanine (ADG) intermediate.[1][9]

From preQ₀, the pathways for queuosine and archaeosine diverge. In bacteria, preQ₀ is typically reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by QueF before being inserted into tRNA by tRNA-guanine transglycosylase (TGT).[4][7] Subsequent enzymatic modifications lead to the mature queuosine.[7]

Role in tRNA Modification and Translation

The most well-characterized role of this compound is as a component of the hypermodified nucleoside queuosine (Q), found at the wobble position (position 34) of tRNAs for histidine, aspartic acid, asparagine, and tyrosine in most bacteria and eukaryotes.[4][8][10][11] The presence of queuosine in the anticodon loop is critical for fine-tuning translation.[1][2][3]

Key functions of queuosine in tRNA include:

-

Translational Accuracy and Efficiency: Queuosine modification enhances the accuracy and efficiency of translation by stabilizing codon-anticodon interactions.[1][2][3][10] Its presence helps prevent frameshifting and ensures the correct reading frame is maintained.[12]

-

Modulation of Codon Recognition: By modifying the wobble base, queuosine influences which codons are read by the tRNA, thereby impacting codon usage bias and the overall rate of protein synthesis.[1][2][3]

While bacteria can synthesize queuine (B138834) (the base of queuosine) de novo, eukaryotes must obtain it from their diet or gut microbiome, highlighting a fascinating link between metabolism, microbiota, and the host's translation machinery.[4][11][12][13]

Presence in DNA and Host-Defense Mechanisms

Initially thought to be exclusive to tRNA, this compound derivatives have more recently been discovered in the DNA of various bacteria and bacteriophages.[6][7][14][15] This discovery revealed a novel DNA modification system with significant implications for host-defense mechanisms.

Key roles in DNA include:

-

Protection from Restriction Enzymes: The incorporation of this compound derivatives into phage DNA serves as a defense mechanism against host restriction-modification (R-M) systems.[3][6][7][16] The modification prevents the recognition and cleavage of phage DNA by host restriction enzymes, allowing the phage to replicate successfully.[1][7][17] For instance, the replacement of guanine with this compound can completely inhibit cleavage by enzymes like EcoRV.[1]

-

Self-Nonself Discrimination: In bacteria, these modifications are part of elaborate R-M systems that help distinguish self DNA from foreign DNA.[1][3][9] The dpd (deazapurine in DNA) gene cluster in bacteria like Salmonella enterica serovar Montevideo is responsible for inserting this compound derivatives into the bacterial genome.[7][15][18][19]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in molecular biology and a promising scaffold for drug design.

Research Applications:

-

Probing DNA-Protein Interactions: The substitution of guanine with this compound removes a hydrogen bond acceptor site (N7) in the major groove of DNA without significantly altering the overall structure.[20] This allows researchers to investigate the importance of the N7 position for protein recognition and binding.[20][21]

-

Overcoming DNA Secondary Structures: In techniques like PCR and DNA sequencing, G-rich sequences can form stable secondary structures (e.g., G-quadruplexes) that impede polymerase activity. Replacing dGTP with 7-deaza-dGTP disrupts these non-Watson-Crick interactions, facilitating the amplification and sequencing of these challenging regions.[22]

-

Oligonucleotide Labeling: The C7 position of this compound can be readily modified with various functional groups, such as fluorophores or biotin, for labeling oligonucleotides used in diagnostic and research applications.[23][24]

Therapeutic Potential:

-

Antiviral and Antibacterial Agents: Several this compound-containing nucleoside analogues, such as tubercidin (B1682034) and sangivamycin, exhibit potent antiviral and cytotoxic activities.[1] this compound itself has been shown to inhibit RNA polymerase II, an enzyme essential for viral replication.[25] Furthermore, derivatives of 3-deazaguanine have been synthesized and shown to be potent and selective inhibitors of bacterial DNA polymerase III, demonstrating antibacterial activity against Gram-positive bacteria.[26]

-

Anticancer Properties: The precursor molecule, preQ₀, has been found to possess anticancer properties.[7] The hypomodification of queuosine in tRNA is also associated with cell proliferation and malignancy, suggesting that targeting the queuosine pathway could be a viable anticancer strategy.[11]

Quantitative Data Summary

| Compound/System | Parameter | Value | Significance | Reference |

| 7-deaza-8-aza-dG:C base pair | ΔTm per modification | +1 °C | Increased duplex stability compared to G:C base pair. | [22] |

| N²-(3-ethyl-4-methylphenyl)-3-deazaguanines | MIC (Gram+ bacteria) | 2.5-10 µg/ml | Potent antibacterial activity. | [26] |

| N²-(3,4-dichlorobenzyl)-3-deazaguanines | MIC (Gram+ bacteria) | 2.5-10 µg/ml | Potent antibacterial activity. | [26] |

Experimental Protocols

Protocol 1: Synthesis of this compound C⁸-(2′-deoxyribonucleoside)

This protocol outlines the synthesis of a this compound nucleoside with an unconventional glycosylation site, as described by Seela et al.[27]

-

Glycosylation: The unprotected this compound base is glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of tin(IV) chloride to yield the benzoyl-protected C⁸-ribonucleoside.[28]

-

Deprotection: The benzoyl groups are removed to give the this compound C⁸-ribofuranoside.[28]

-

Barton Deoxygenation: The ribonucleoside is converted to the 2'-deoxyribonucleoside using the Barton deoxygenation procedure. This involves:

-

Protection of the 3' and 5' hydroxyl groups with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.

-

Formation of a 2'-O-phenoxythiocarbonyl derivative.

-

Radical deoxygenation using tributyltin hydride and AIBN.

-

Deprotection of the silyl (B83357) groups with tetrabutylammonium (B224687) fluoride.[28]

-

Protocol 2: Analysis of Nucleoside Composition by HPLC

This protocol is adapted from the methodology used to analyze tRNA nucleosides, including queuosine.[4]

-

tRNA Isolation and Digestion: Isolate total tRNA from cells. Digest the tRNA to its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: Separate the nucleosides using reverse-phase HPLC. A typical gradient involves:

-

Column: C18 column.

-

Solvent A: Ammonium acetate (B1210297) buffer.

-

Solvent B: Acetonitrile/methanol mixture.

-

Gradient: A multi-step gradient of increasing solvent B concentration over time (e.g., 0-5% B in 7 min, 5-10% B in 15 min, etc.).[4]

-

Flow Rate: 1 ml/min.

-

-

Detection: Monitor the elution of nucleosides by UV absorbance at 254 nm.[4] The identity of the peaks can be confirmed by mass spectrometry.

Conclusion

This compound is a molecule of profound biological importance, with its significance spanning the fundamental processes of translation to the intricate dynamics of host-pathogen co-evolution. Its derivatives, such as queuosine, are critical for maintaining translational fidelity, while its presence in DNA provides a sophisticated defense mechanism for bacteria and phages. The unique chemical properties of this compound also make it an invaluable tool for researchers and a promising platform for the development of novel therapeutics. As our understanding of the diverse roles of this compound continues to expand, so too will the opportunities to harness its potential in science and medicine.

References

- 1. Biosynthesis and function of this compound derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of this compound derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Chapter 2 Biosynthesis and Function of Queuine and Queuosine tRNAs (1990) | Helga Kersten | 38 Citations [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pnas.org [pnas.org]

- 8. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Queuosine - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Queuine - Wikipedia [en.wikipedia.org]

- 14. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel genomic island modifies DNA with this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA" by Samanthi Herath Gedara, Andrew Gustafson et al. [pdxscholar.library.pdx.edu]

- 20. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]

- 23. Oligonucleotides containing 7-vinyl-7-deazaguanine as a facile strategy for expanding the functional diversity of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound | 7355-55-7 | FD08308 | Biosynth [biosynth.com]

- 26. 7-Alkyl-N(2)-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to the Discovery and History of 7-Deazaguanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-deazaguanine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active molecules. From naturally occurring antibiotics to synthetic antiviral and anticancer agents, the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom bestows unique physicochemical properties that have been exploited in drug discovery for decades. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Discovery and Historical Perspective

The journey of this compound derivatives began with the isolation of nucleoside antibiotics from Streptomyces species in the mid-20th century.[1] Compounds like tubercidin, toyocamycin, and sangivamycin (B1680759) exhibited potent cytotoxic and antiviral activities, sparking initial interest in the 7-deazapurine core.[1] These natural products laid the foundation for extensive research into the structure-activity relationships and synthetic accessibility of this heterocyclic system.

A significant breakthrough in understanding the biological roles of this compound derivatives came with the discovery of queuosine (B110006) and archaeosine, modified nucleosides found in transfer RNA (tRNA) that play crucial roles in the fidelity and efficiency of translation.[2][3] More recently, these modifications have also been identified in the DNA of bacteria and bacteriophages, where they are involved in restriction-modification and anti-restriction systems, highlighting their diverse functions in nucleic acid biology.[2][4]

The biosynthesis of the core this compound structure originates from guanosine (B1672433) triphosphate (GTP).[2] A key intermediate, 7-cyano-7-deazaguanine (preQ0), is synthesized in a four-step enzymatic pathway and serves as the precursor for a multitude of this compound-containing molecules.[2]

Quantitative Biological Activity Data

The biological activities of this compound derivatives are vast and potent. The following tables summarize key quantitative data for some of the most well-studied compounds.

Table 1: Anticancer Activity of Naturally Occurring 7-Deazapurine Nucleosides

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Toyocamycin | Multiple Myeloma | XBP1-luciferase inhibition | 0.08 | [5] |

| Sangivamycin | Multiple Myeloma | XBP1-luciferase inhibition | 0.5 | [5] |

| Tubercidin | Multiple Myeloma | XBP1-luciferase inhibition | 0.34 | [5] |

| Toyocamycin | HT-29 (Colon Carcinoma) | Cell Viability (24h) | ~1 | [6] |

| Sangivamycin | HT-29 (Colon Carcinoma) | Cell Viability (24h) | >10 | [6] |

Table 2: Antiviral Activity of Synthetic 7-Deazapurine Nucleosides

| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |

| 7-vinyl-7-deaza-adenosine (β-form) | Hepatitis C Virus (HCV) | Replicon | Replicon Assay | <10 (EC90 = 7.6) | [7] |

| 7-carbomethoxyvinyl-7-deaza-adenosine (α-form) | HIV-1 | Various | Antiviral Assay | 0.71 ± 0.25 | [7][8] |

| 3-Deazaguanine | Influenza A | In vivo (mice) | Oral treatment | - | [9] |

| 3-Deazaguanine | Parainfluenza 1 (Sendai) | In vivo (mice) | Oral treatment | Therapeutic Index: 16 | [9] |

Table 3: Antibacterial Activity of 7-Deazapurine Derivatives

| Compound | Bacteria | Assay | MIC99 (µg/mL) | Reference |

| 1-(β-D-ribofuranosyl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole | M. smegmatis mc2 155 | Growth Inhibition | 13 | [5] |

| 4-(4-aminopyridin-3-yl)-1H-pyrazol | M. tuberculosis | Growth Inhibition | 20 | [5] |

| 1-(4'-hydroxy-2'-cyclopenten-1'-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole | M. tuberculosis | Growth Inhibition | 40 | [5] |

Experimental Protocols

Chemical Synthesis of this compound Derivatives

The synthesis of this compound nucleosides often involves two key steps: the construction of the heterocyclic core and the subsequent glycosylation. Functionalization at the 7-position is commonly achieved through cross-coupling reactions.

Protocol 1: Vorbrüggen Glycosylation of 6-Chloro-7-iodo-7-deazapurine

This protocol describes the N-glycosylation of a pre-formed 7-deazapurine base with a protected ribose derivative.[10]

-

Materials: 6-chloro-7-iodo-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous acetonitrile (B52724).

-

Procedure:

-

To a solution of 6-chloro-7-iodo-7-deazapurine in anhydrous acetonitrile under a nitrogen atmosphere, add BSA (1.2 equivalents) at room temperature.

-

Stir the mixture for 30 minutes to facilitate silylation of the nucleobase.

-

Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Cool the mixture to 0 °C and add TMSOTf (1.4 equivalents).

-

Warm the reaction mixture to 80 °C and stir for 8-12 hours, monitoring progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with saturated aqueous NaHCO3 solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography to yield the protected nucleoside.

-

Protocol 2: Sonogashira Coupling for C7-Functionalization

This protocol details the palladium-catalyzed cross-coupling of a 7-iodo-7-deazapurine with a terminal alkyne.[11]

-

Materials: 7-iodo-7-deazapurine derivative, Terminal alkyne, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Copper(I) iodide (CuI), Triethylamine, Anhydrous DMF.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 7-iodo-7-deazapurine derivative, Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

-

Add anhydrous DMF and triethylamine. Stir at room temperature for 10-15 minutes until solids are dissolved.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Biological Assays

Protocol 3: STING Activation Reporter Assay

This protocol describes a cell-based assay to measure the activation of the STING (Stimulator of Interferon Genes) pathway.[12][13][14]

-

Materials: HEK293T cells, Reporter plasmids (pGL3-IFNβ-firefly.Luc and pRL-CMV-renilla.Luc), this compound derivative to be tested, Lipofectamine 2000, Dual-Luciferase Reporter Assay System.

-

Procedure:

-

Co-transfect HEK293T cells with the IFNβ promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using Lipofectamine 2000.

-

After 24 hours, treat the transfected cells with various concentrations of the this compound derivative.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Increased normalized luciferase activity indicates activation of the STING pathway.

-

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway

Certain this compound derivatives, particularly cyclic dinucleotides, are potent agonists of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[15][16][17][18][19] Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy and vaccine adjuvants.

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Workflow for Analysis of this compound DNA Modifications

The detection and quantification of this compound derivatives in genomic DNA require a multi-step workflow involving enzymatic digestion and sensitive analytical techniques.[4][20]

Caption: Workflow for analyzing this compound modifications in DNA.

Conclusion

This compound derivatives have a rich history, from their origins as natural product antibiotics to their current status as versatile scaffolds in modern drug discovery. Their unique biological activities, spanning antiviral, anticancer, and immunomodulatory effects, are a testament to their chemical and biological significance. The continued exploration of this remarkable class of molecules, guided by a deeper understanding of their synthetic accessibility and mechanisms of action, holds immense promise for the development of novel therapeutics to address a wide range of human diseases.

References

- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of this compound derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and function of this compound derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four additional natural this compound derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STING/ISRE Reporter Lentivirus (STING Assay) | LipExoGen [lipexogen.com]

- 7. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. invivogen.com [invivogen.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 18. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 7-Deazaguanine Biosynthesis Pathway from GTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core 7-deazaguanine biosynthesis pathway, beginning with Guanosine Triphosphate (GTP). The de novo synthesis of this compound derivatives is exclusive to bacteria and archaea, making the enzymes in this pathway potential targets for novel antimicrobial drug development.[1][2] This document details the enzymatic steps, intermediates, quantitative data, and experimental protocols relevant to the study of this essential metabolic route.

Introduction to this compound Biosynthesis

This compound derivatives, such as queuosine (B110006) in bacteria and eukaryotes, and archaeosine (B114985) in archaea, are vital hypermodified nucleosides found in tRNA.[3] These modifications, particularly at the wobble position of the anticodon, are crucial for translational accuracy and efficiency. The biosynthesis of the core this compound structure initiates from GTP and proceeds through a series of enzymatic conversions to produce key intermediates, notably 7-cyano-7-deazaguanine (preQ₀), a universal precursor for various 7-deazapurine-containing molecules.[3][4] The pathway involves five key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), 7-cyano-7-deazaguanine synthase (QueC), and preQ₀ reductase (QueF).

The Core Biosynthetic Pathway

The conversion of GTP to 7-aminomethyl-7-deazaguanine (preQ₁) occurs in five enzymatic steps. The initial step is shared with the folate and biopterin (B10759762) biosynthesis pathways.

Quantitative Data of Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Ref. |

| GTP cyclohydrolase I (FolE) | Escherichia coli | GTP | 100 - 110 | 12 - 19 | - | - | [5] |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) | Escherichia coli | 7,8-Dihydroneopterin triphosphate | - | - | - | - | [6] |

| 7-carboxy-7-deazaguanine synthase (QueE) | Bacillus subtilis | 6-carboxy-5,6,7,8-tetrahydropterin | 20 | 5.4 | - | - | [7] |

| 7-cyano-7-deazaguanine synthase (QueC) | Bacillus subtilis | 7-carboxy-7-deazaguanine, ATP, NH₃ | - | - | - | - | [3] |

| preQ₀ reductase (QueF) | Escherichia coli | preQ₀ | < 1.5 | 7.6 | 7.0 | 37 | [6] |

| NADPH | 36 | 0.6 | [1] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in this compound biosynthesis.

General Recombinant Protein Expression and Purification

A general workflow for obtaining the recombinant enzymes (FolE, QueD, QueE, QueC, and QueF) is outlined below. This typically involves expressing a His-tagged fusion protein in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Protocol 4.1.1: General Expression of His-tagged Proteins in E. coli

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene of interest with an N- or C-terminal His₆-tag. Plate on selective LB agar (B569324) plates (e.g., with ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.[5]

-

Starter Culture: Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of selective LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 4.1.2: General Purification of His-tagged Proteins using IMAC

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.

-

IMAC: Equilibrate an IMAC column (e.g., Ni-NTA resin) with lysis buffer. Load the clarified lysate onto the column.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Enzyme-Specific Assay Protocols

The activity of each enzyme in the pathway can be monitored by following the consumption of substrate or the formation of the product, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 4.2.1: GTP Cyclohydrolase I (FolE) Activity Assay

This assay measures the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP).

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 5 mM MgCl₂, 1 mM GTP, and a suitable amount of purified FolE enzyme in a total volume of 100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

-

Analysis: Analyze the formation of H₂NTP by reverse-phase HPLC. The product can be detected by its absorbance at around 254 nm and 330 nm.

Protocol 4.2.2: 6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD) Activity Assay

This assay measures the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, H₂NTP (generated in situ from GTP using FolE or chemically synthesized), and purified QueD enzyme. All solutions should be prepared under anaerobic conditions.[8]

-

Incubation: Incubate the reaction at 37°C in an anaerobic environment.

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent).

-

Analysis: Analyze the formation of CPH₄ by HPLC, monitoring the absorbance at approximately 298 nm.[8]

Protocol 4.2.3: 7-carboxy-7-deazaguanine Synthase (QueE) Activity Assay

This assay measures the conversion of CPH₄ to 7-carboxy-7-deazaguanine (CDG).

-

Reaction Mixture: The assay is performed under strict anaerobic conditions. The reaction mixture typically contains 50 mM PIPES-KOH (pH 7.4), 10 mM DTT, 2 mM MgSO₄, 2 mM S-adenosyl-L-methionine (SAM), a reducing system (e.g., NADPH, flavodoxin reductase, and flavodoxin, or sodium dithionite), CPH₄, and purified and reconstituted QueE enzyme.[4]

-

Incubation: Incubate the reaction at the desired temperature (e.g., 37°C).

-

Quenching: Terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).[4]

-

Analysis: Analyze the formation of CDG by LC-MS. CDG can be quantified by comparing the peak areas in the UV chromatogram to a standard curve.[4]

Protocol 4.2.4: 7-cyano-7-deazaguanine Synthase (QueC) Activity Assay

This assay measures the ATP-dependent conversion of CDG to 7-cyano-7-deazaguanine (preQ₀).

-

Reaction Mixture: The reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, ATP, a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride), CDG, and purified QueC enzyme.[3]

-

Incubation: Incubate the reaction at 37°C.

-

Quenching: Stop the reaction at different time points.

-

Analysis: Monitor the formation of preQ₀ by HPLC, observing the absorbance at around 300 nm.[4]

Protocol 4.2.5: preQ₀ Reductase (QueF) Activity Assay

This assay measures the NADPH-dependent reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁).

-

Reaction Mixture: A typical reaction mixture contains 50 mM phosphate (B84403) buffer (pH 7.25), 100 mM KCl, 0.5 mM preQ₀, 0.5 mM NADPH, and purified QueF enzyme.[1]

-

Incubation: Incubate the reaction at 30°C.

-

Monitoring: The reaction can be monitored continuously by following the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Product Confirmation: The formation of preQ₁ can be confirmed by reverse-phase HPLC.[1]

Conclusion

The this compound biosynthesis pathway represents a rich area for fundamental biochemical research and for the development of novel therapeutics. The enzymes in this pathway, being absent in humans, are attractive targets for the design of selective inhibitors with potential as antimicrobial agents. This technical guide provides a foundational resource for researchers in this field, summarizing the key enzymatic steps, available quantitative data, and detailed experimental protocols to facilitate further investigation. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to explore the regulatory mechanisms that govern this essential metabolic route.

References

- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Biosynthesis and function of this compound derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Biochemical and structural studies of 6-carboxy-5,6,7,8-tetrahydropterin synthase reveal the molecular basis of catalytic promiscuity within the tunnel-fold superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E. coli protein expression and purification [protocols.io]

- 8. E. coli QueD is a 6-carboxy-5,6,7,8-tetrahydropterin synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Deazaguanine in tRNA and DNA Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 7-deazaguanine modifications, focusing on their biosynthesis, functional roles in transfer RNA (tRNA) and deoxyribonucleic acid (DNA), and the methodologies used for their study. The complex pathways and significant biological implications of these modifications, from ensuring translational fidelity to protecting viral genomes, are detailed, offering critical insights for research and therapeutic development.

Section 1: this compound Modification in tRNA - The Queuosine (B110006) Pathway

The most well-characterized this compound modification in tRNA is queuosine (Q), a hypermodified nucleoside found at the wobble position (position 34) of tRNAs with a GUN anticodon.[1][2][3] These tRNAs are specific for the amino acids asparagine, aspartic acid, histidine, and tyrosine.[1][2][4] The presence of Q is nearly universal in bacteria and eukaryotes, though eukaryotes cannot synthesize it de novo and must acquire the base, queuine, from their diet or gut microbiota.[2][4][5]

Biosynthesis of Queuosine

In bacteria, the de novo synthesis of queuosine is a complex process that begins with guanosine-5'-triphosphate (GTP).[5][6] The pathway proceeds through several enzymatic steps to produce the key intermediate, 7-aminomethyl-7-deazaguanine (preQ₁).[7] This precursor is then inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the genetically encoded guanine (B1146940) at position 34 for preQ₁.[7][8][9] Subsequent modifications to the tRNA-inserted preQ₁ lead to the final queuosine structure.[7][8]

The biosynthesis pathway is tightly regulated, in part by preQ₁ riboswitches, which are cis-acting RNA elements that bind to the preQ₁ intermediate and control the expression of genes involved in the Q biosynthetic pathway.[1][10][11]

Diagram: Bacterial Queuosine (Q) Biosynthesis Pathway

Caption: De novo biosynthesis of queuosine-modified tRNA in bacteria.

Functional Significance of Queuosine in tRNA

The presence of queuosine at the wobble position has a profound impact on translation. It enhances the accuracy and efficiency of protein synthesis by modulating codon-anticodon interactions.[4][12][13] Specifically, Q-modified tRNAs can prevent translational frameshifting and suppress stop codon readthrough.[4] Unlike unmodified guanosine, which shows a strong preference for C-ending codons, queuosine allows for more equivalent recognition of both C- and U-ending codons (NAC and NAU), thereby reducing codon bias.[4][12][14][15] This modification is crucial for translating genes enriched in NAU codons and has been implicated in cellular processes such as proliferation, malignancy, bacterial virulence, and biofilm formation.[4][14]

Quantitative Data on Queuosine Function

The effects of queuosine modification on translation have been quantified through various studies, including ribosome profiling and fluorescence-based assays.

| Parameter | Organism/System | Observation | Reference |

| Codon Occupancy | Human Cells | Absence of Q increases ribosome occupancy (slows translation) at C-ending His (CAC) and Asp (GAC) codons. | [13] |

| Codon Occupancy | Human Cells | Absence of Q has little effect on ribosome occupancy at U-ending His (CAU) and Asp (GAU) codons. | [13] |

| Sense Codon Reassignment | E. coli | Absence of Q modestly improves reassignment of Asn (AAU) codon (1.2-fold). | [16] |

| Sense Codon Reassignment | E. coli | Absence of Q decreases reassignment efficiency of Asp (GAU) codon (1.6-fold). | [16] |

| Translational Efficiency | E. coli | Overexpression of QueF (increasing Q) enhances translation of a reporter with U-ending codons by 34% compared to C-ending codons. | [14] |

| tRNA Deletion Signature | Human Cells | Periodate treatment induces a ~13% deletion fraction at the Q34 position in cytosolic tRNAAsn, allowing quantification. | [17] |

Experimental Protocol: Quantification of tRNA Q-Modification by APB-Northern Blot

This method quantifies the modification status of individual tRNAs based on the cis-diol group present in queuosine, which retards tRNA migration in a polyacrylamide gel containing N-acryloyl-3-aminophenylboronic acid (APB).[18]

1. Materials:

-

Total RNA isolated from cells.

-

N-acryloyl-3-aminophenylboronic acid (APB).

-

10X TBE buffer (Tris/Borate/EDTA).

-

Acrylamide/Bis-acrylamide solution (19:1).

-

Ammonium persulfate (APS).

-

TEMED.

-

Nylon membrane.

-

DNA oligonucleotide probes specific for the tRNA of interest.

-

T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for probe labeling.

-

Hybridization buffer.

2. Methodology:

-

Gel Preparation:

-

Prepare a 10% polyacrylamide gel containing 8 M urea and 0.5 mg/mL APB in 1X TBE.

-

Add fresh 10% APS and TEMED to polymerize the gel.

-

Pre-run the gel at 300V for at least 30 minutes in 1X TBE buffer.

-

-

Sample Preparation and Electrophoresis:

-

Mix 5-10 µg of total RNA with an equal volume of RNA loading dye.

-

Denature samples at 65°C for 5 minutes and then chill on ice.

-

Load samples onto the APB gel and run at 300-400V until the bromophenol blue dye reaches the bottom. The Q-modified tRNA will migrate slower than the unmodified form.

-

-

Northern Blotting:

-

Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet electro-transfer apparatus.

-

UV-crosslink the RNA to the membrane.

-

-

Hybridization:

-

Prepare a ³²P-labeled DNA probe complementary to the target tRNA using T4 PNK.

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at 42°C.

-

Add the labeled probe and hybridize overnight at 42°C.

-

-

Washing and Imaging:

-

Wash the membrane with appropriate low and high stringency buffers to remove non-specific binding.

-

Expose the membrane to a phosphor screen and image using a phosphorimager.

-

-

Quantification:

-

Measure the band intensities for the upper (Q-modified) and lower (unmodified) tRNA species.

-

Calculate the percentage of Q-modification as: (Intensity of Q-modified band) / (Total Intensity of both bands) * 100.

-

Section 2: this compound Modification in DNA

While long known in tRNA, this compound derivatives have more recently been discovered in the DNA of bacteriophages and some bacteria.[3][19][20][21] These modifications serve as a sophisticated defense mechanism, protecting the viral or bacterial genome from the host's restriction-modification systems.[20][22][23]

Biosynthesis and Incorporation into DNA

The biosynthesis of this compound DNA modifications leverages enzymes from the same pathway as tRNA queuosine synthesis, illustrating remarkable evolutionary plasticity.[3][24] The common precursor, 7-cyano-7-deazaguanine (preQ₀), is synthesized via the action of FolE, QueD, QueE, and QueC.[6][25][26]

Instead of the tRNA-specific TGT, a homologous DNA-specific transglycosylase, DpdA, is responsible for inserting the modified base into DNA post-replication.[19][23][24] DpdA exchanges a guanine in the DNA for a preQ₀ base.[24] In some systems, this preQ₀ can be further modified within the DNA by other enzymes (e.g., DpdC) to derivatives like 2'-deoxy-7-amido-7-deazaguanine (dADG).[19][24]

Diagram: Phage DNA Modification Workflow

Caption: Generalized workflow for this compound modification of phage DNA.

Functional Significance in DNA

The primary function of this compound modifications in DNA is to evade host defense systems.[20] The absence of the N7 atom in the purine (B94841) ring prevents recognition and cleavage by many restriction endonucleases, which often interact with this part of the guanine base. This modification acts as a form of "epigenetic armor," allowing the phage to replicate successfully within a hostile bacterial host.[19]

Quantitative Data on DNA Protection

The protective effect of these modifications can be demonstrated by restriction enzyme digestion assays.

| Phage/Plasmid | Modification | Restriction Enzyme | Result | Reference |

| Phage CAjan | 2'-deoxy-preQ₀ | Multiple | Protects phage DNA from host restriction enzymes. | [23] |

| pUC19 (in vitro) | preQ₀-modified | BssSI (recognizes GCGCGC) | Nicking activity is inhibited compared to unmodified pUC19. | [27] |

| pUC19 (in vitro) | ADG-modified | BssSI (recognizes GCGCGC) | Nicking activity is inhibited compared to unmodified pUC19. | [27] |

Experimental Protocol: In Vitro DNA Modification and Restriction Analysis

This protocol describes the reconstitution of the Dpd modification machinery from Salmonella enterica to modify DNA in vitro, followed by an analysis of its resistance to restriction enzymes.[24]

1. Materials:

-

Purified DpdA and DpdB proteins.

-

Plasmid DNA (e.g., pUC19).

-

preQ₀ base.

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

-

ATP.

-

Restriction enzyme and corresponding buffer.

-

Agarose (B213101) gel and electrophoresis equipment.

-

DNA purification kit.

2. Methodology:

-

In Vitro Modification Reaction:

-

Set up a reaction containing plasmid DNA (e.g., 1 µg), DpdA (e.g., 2 µM), DpdB (e.g., 2 µM), and preQ₀ (e.g., 50 µM) in the reaction buffer.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Purify the modified plasmid DNA using a standard DNA purification kit to remove proteins and excess reagents.

-

-

Restriction Enzyme Digestion:

-

Set up parallel digestion reactions for unmodified (control) and modified plasmid DNA.

-

In each reaction, combine 200-500 ng of DNA with the chosen restriction enzyme and its specific buffer.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1 hour.

-

-

Agarose Gel Electrophoresis:

-

Load the digested samples onto a 1% agarose gel alongside an undigested control and a DNA ladder.

-

Run the gel until sufficient separation of bands is achieved.

-

Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.

-

-

Analysis:

-

Compare the banding patterns of the unmodified and modified DNA.

-

Protection from restriction is indicated if the modified DNA remains in its supercoiled or linear (if pre-linearized) form, while the unmodified DNA is digested into smaller fragments.

-

Section 3: Relevance to Drug Development

The enzymes involved in this compound pathways, particularly tRNA-guanine transglycosylase (TGT), represent promising targets for therapeutic intervention.

-

Antibacterial Target: The bacterial TGT is essential for the virulence of pathogens like Shigella, the causative agent of dysentery. Inhibiting this enzyme could serve as a novel antibacterial strategy.[28]

-

Eukaryotic TGT and Disease: The human TGT has been implicated in various cellular processes and diseases. Modulating its activity by introducing artificial this compound derivatives has shown therapeutic potential in animal models of multiple sclerosis.[29] The enzyme's ability to incorporate a broad range of artificial substrates opens avenues for targeted tRNA engineering and therapy.[29]

-

Phage Therapy: Phages that naturally utilize this compound DNA modifications are inherently more resistant to bacterial defenses, making them strong candidates for development in phage therapy applications.[30]

References

- 1. Queuosine - Wikipedia [en.wikipedia.org]

- 2. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural and functional insights into human tRNA guanine transgylcosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteopedia.org [proteopedia.org]

- 10. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 11. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of queuosine modification of endogenous E. coli tRNAs on sense codon reassignment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diva-portal.org [diva-portal.org]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. RNA-modification by Base Exchange: Structure, Function and Application of tRNA-guanine Transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. azadyne.com [azadyne.com]

- 30. Biosynthesis and function of this compound derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

The Covert Currency of Infection: A Technical Guide to 7-Deazaguanine Modifications in Bacteria and Phages

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing evolutionary arms race between bacteria and bacteriophages has driven the innovation of sophisticated molecular weaponry. Among the most fascinating are the 7-deazaguanine-based modifications of nucleic acids. Initially identified as hypermodified bases in transfer RNA (tRNA), these compounds are now recognized as crucial components of phage defense mechanisms against bacterial restriction systems and are also found in bacterial genomic DNA. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and functional significance of this compound derivatives in these biological systems. We present a comprehensive overview of the key molecular players, detailed experimental protocols for their study, and a quantitative analysis of their prevalence. This document is intended to serve as a valuable resource for researchers in microbiology, virology, and drug development, offering insights into novel therapeutic targets and biotechnological tools.

Introduction: The Expanding World of this compound Modifications

This compound is a structural analog of guanine, differing by the substitution of the nitrogen at position 7 with a carbon atom. This seemingly subtle change has profound biological implications, altering the chemical properties of the nucleobase and its interactions with proteins. In the realm of bacteria and phages, this compound serves as the core scaffold for a diverse array of modified nucleosides, most notably queuosine (B110006) (Q) and archaeosine (B114985) (G+) in tRNA, and a growing family of 2'-deoxy-7-deazaguanine derivatives in phage DNA.[1][2]

The presence of queuosine in the anticodon loop of specific tRNAs is known to enhance translational fidelity and efficiency.[3] However, the discovery of this compound modifications in the genomic DNA of phages has unveiled a critical role in evading host defense mechanisms.[4] These modifications can render phage DNA resistant to cleavage by a broad spectrum of bacterial restriction enzymes, thereby ensuring successful replication and propagation of the virus.[1][4] This guide delves into the specifics of these modifications, their biosynthesis, and the experimental approaches to unravel their complexities.

Quantitative Analysis of this compound Derivatives

The prevalence of this compound modifications varies significantly across different bacterial and phage species. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into the extent of these modifications.

Table 1: Abundance of 2'-deoxy-7-deazaguanine Derivatives in Phage DNA

| Phage Species | Host Species | This compound Derivative | Abundance (% of Guanine Bases) | Reference |

| Escherichia phage CAjan | Escherichia coli | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) | 32% | [5] |

| Enterobacteria phage 9g | Escherichia coli | 2'-deoxyarchaeosine (dG+) | 27% | [4] |

| Campylobacter phage CP220 | Campylobacter jejuni | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | 100% | [5] |

| Halovirus HVTV-1 | Halorubrum sp. | 2'-deoxy-7-aminomethyl-7-deazaguanosine (dPreQ₁) | 30% | [5] |

| Pseudomonas phage iggy | Pseudomonas aeruginosa | 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) | ~16.5% | [6] |

Table 2: Quantitative Data on Queuosine in Bacterial tRNA

| Bacterial Species | tRNA Species | Queuosine Abundance | Reference |

| Escherichia coli | tRNAAsp, tRNAAsn, tRNAHis, tRNATyr | Present in the wobble position | [3][7] |

| Salmonella enterica serovar Montevideo | tRNA | Precursor (preQ₀) utilized for DNA modification | [8] |

Biosynthesis of this compound Derivatives: A Shared Pathway with Divergent Fates

The biosynthesis of this compound derivatives originates from guanosine (B1672433) triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ₀).[9] This central pathway is conserved in both bacteria and archaea and is hijacked by phages to produce their own modified bases.

The key enzymes involved in the synthesis of preQ₀ are:

-

FolE (GTP cyclohydrolase I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.

-

QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase): Converts dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

-

QueE (7-carboxy-7-deazaguanine synthase): A radical SAM enzyme that transforms CPH₄ into 7-carboxy-7-deazaguanine (B3361655) (CDG).

-

QueC (7-cyano-7-deazaguanine synthase): Catalyzes the final step to produce preQ₀ from CDG.[9][10]

From preQ₀, the pathways diverge to produce the various modified nucleosides found in tRNA and DNA. In bacteria, preQ₀ is typically reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by QueF before being incorporated into tRNA by a tRNA-guanine transglycosylase (TGT).[11] Phages, on the other hand, utilize a DNA-specific transglycosylase, DpdA, to insert preQ₀ or its derivatives directly into their genomic DNA.[12] Further enzymatic modifications can then occur on the DNA-incorporated base.

Experimental Protocols

A variety of experimental techniques are employed to study the occurrence and biosynthesis of this compound derivatives. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound Modified Phage DNA

Objective: To obtain high-purity phage genomic DNA containing this compound modifications for downstream analysis.

Protocol:

-

Phage Propagation and Concentration:

-

Propagate the phage of interest on its susceptible bacterial host using standard liquid or solid culture methods.

-

Concentrate the phage particles from the lysate by polyethylene (B3416737) glycol (PEG) precipitation or ultracentrifugation.

-

-

Nuclease Treatment:

-

Treat the concentrated phage suspension with DNase I and RNase A to degrade any contaminating bacterial nucleic acids.

-

-

Phage Lysis and DNA Extraction:

-

Lyse the purified phage particles using a combination of proteinase K and a denaturing agent (e.g., SDS or guanidinium (B1211019) thiocyanate).

-

Extract the DNA using phenol:chloroform:isoamyl alcohol followed by ethanol (B145695) precipitation.

-

Alternatively, use a commercial phage DNA purification kit following the manufacturer's instructions.[13][14][15]

-

-

DNA Quantification and Quality Control:

-

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios.

-

Verify the integrity of the DNA by agarose (B213101) gel electrophoresis.

-

LC-MS/MS Analysis of this compound Derivatives in DNA

Objective: To detect and quantify 2'-deoxy-7-deazaguanine derivatives in purified phage DNA.

Protocol:

-

Enzymatic Hydrolysis of DNA:

-

Digest 1-10 µg of purified phage DNA to its constituent nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.[5]

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Detect and identify the canonical and modified nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[5][8]

-

Use synthetic standards of the expected this compound derivatives for accurate identification and quantification.

-

-

Data Analysis:

-

Quantify the abundance of each modified nucleoside relative to the total amount of deoxyguanosine (dG) in the sample.

-

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes involved in the this compound biosynthesis pathway for in vitro studies.

Protocol:

-

Gene Cloning:

-

Protein Expression:

-

Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

-

Cell Lysis and Protein Purification:

-

Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization.

-

Purify the tagged protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

-

Protein Characterization:

-

Confirm the purity and molecular weight of the purified protein by SDS-PAGE.

-

Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

In Vitro Reconstitution of the this compound Biosynthesis Pathway

Objective: To biochemically validate the function of the purified biosynthetic enzymes.

Protocol:

-

Reaction Setup:

-

Combine the purified enzymes (FolE, QueD, QueE, and QueC) in a reaction buffer containing GTP and other necessary cofactors (e.g., Mg²⁺, ATP, NADPH).[10]

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzymes.

-

-

Analysis of Products:

-

Monitor the formation of the reaction intermediates (H₂NTP, CPH₄, CDG) and the final product (preQ₀) over time using HPLC or LC-MS/MS.[10]

-

Confirm the identity of the products by comparing their retention times and mass spectra with those of authentic standards.

-

Restriction Enzyme Protection Assay

Objective: To assess the ability of this compound modifications to protect phage DNA from cleavage by restriction enzymes.

Protocol:

-

DNA Digestion:

-

Incubate the purified modified phage DNA and unmodified control DNA (e.g., from a bacterial host or a different phage) with a panel of restriction enzymes.

-

Use a range of enzymes with different recognition sequences.

-

-

Agarose Gel Electrophoresis:

-

Analyze the digestion products by agarose gel electrophoresis.

-

-

Analysis:

Conclusion and Future Directions

The study of this compound modifications in bacteria and phages is a rapidly evolving field with significant implications for our understanding of host-pathogen interactions and for the development of novel therapeutics. The ability of phages to extensively modify their genomes to evade bacterial defenses highlights the remarkable plasticity of biological systems. The biosynthetic pathways for these modifications, with their unique enzymatic reactions, present attractive targets for the development of new antimicrobial agents. Furthermore, the enzymes involved in this pathway, such as the DNA transglycosylases, hold promise as novel tools for biotechnology and synthetic biology, enabling the site-specific modification of DNA.

Future research in this area will likely focus on:

-

The discovery of new this compound derivatives and their biosynthetic pathways in a wider range of bacteria and phages.

-

A deeper understanding of the molecular mechanisms by which these modifications inhibit restriction enzymes and other host defense systems.

-

The exploration of the regulatory roles of this compound modifications in both bacterial and phage biology.

-

The development of inhibitors of the this compound biosynthesis pathway as potential antimicrobial drugs.

-

The harnessing of this compound-modifying enzymes for applications in biotechnology and synthetic biology.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a comprehensive reference for seasoned investigators. The continued exploration of the covert world of this compound modifications promises to yield further groundbreaking discoveries with far-reaching scientific and therapeutic impact.

References

- 1. Characterization of the human tRNA-guanine transglycosylase: Confirmation of the heterodimeric subunit structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of this compound derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Restriction Digest | Community Phages [phages.hms.harvard.edu]

- 4. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Four additional natural this compound derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Queuovirinae lineage of Pseudomonas aeruginosa phages encode dPreQ0 DNA modifications with a single GA motif that provide restriction and CRISPR Cas9 protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of eukaryal tRNA-guanine transglycosylase: insight gained from the heterocyclic substrate recognition by the wild-type and mutant human and Escherichia coli tRNA-guanine transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and function of this compound derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. seaphages.org [seaphages.org]

- 14. static.igem.org [static.igem.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Type II Restriction of Bacteriophage DNA With 5hmdU-Derived Base Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phagesdb.org [phagesdb.org]

- 21. seaphages.org [seaphages.org]

An In-Depth Technical Guide to 7-Deazaguanine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine is a modified purine (B94841) nucleobase, an analog of guanine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle structural change imparts unique chemical and physical properties, leading to significant biological implications. Found in both transfer RNA (tRNA) and, more recently discovered, in the DNA of various bacteria and bacteriophages, this compound and its derivatives play crucial roles in a range of cellular processes. These include the fine-tuning of translation, providing resistance to cellular stress, and serving as a defense mechanism against host restriction systems.[1][2] Its unique characteristics also make it a valuable tool in synthetic biology and a target for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₆N₄O, consists of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring, forming a pyrrolo[2,3-d]pyrimidine core.[3] This structural modification, the substitution of N7 with a CH group, alters the electronic distribution and hydrogen bonding capabilities compared to guanine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for some properties are limited, and some values are based on theoretical calculations or data from derivatives.

| Property | Value | Reference/Method |

| Molecular Formula | C₆H₆N₄O | --INVALID-LINK-- |

| Molecular Weight | 150.14 g/mol | --INVALID-LINK-- |

| pKa | Calculated values for N1 range from ~10.4 to 11.5, and for the amino group from ~2.5 to 3.5. | Theoretical Calculations[4] |

| Solubility | Poorly soluble in water and DMSO. | --INVALID-LINK--[5] |

| UV-Vis λmax | Not explicitly found for the free base. | - |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The fragmentation pattern of this compound and its derivatives is key to their identification. In mass spectra of this compound-containing nucleosides, a characteristic fragmentation involves the loss of the deoxyribose sugar, yielding a fragment corresponding to the this compound base.[8][9]

Biological Significance and Signaling Pathways

This compound modifications are integral to various biological processes, most notably in the context of tRNA and DNA function.

Role in tRNA

In tRNA, this compound serves as the core structure for complex modifications like queuosine (B110006) (Q) and archaeosine.[1][2] These modifications, occurring at the wobble position of the anticodon, are critical for maintaining translational accuracy and efficiency.[1]

Role in DNA: A Defense Mechanism

The discovery of this compound derivatives in bacterial and phage DNA has unveiled a fascinating aspect of molecular arms races.[1][10]

-

Bacterial Restriction-Modification (R-M) Systems: Some bacteria incorporate this compound derivatives into their own DNA. This modification can serve as a self-identifier, protecting the host DNA from its own restriction enzymes, which are designed to cleave foreign DNA.[4]

-

Phage Anti-Restriction Strategy: Bacteriophages, viruses that infect bacteria, have co-opted this system for their own benefit. Many phages encode the enzymatic machinery to modify their DNA with this compound derivatives after replication. This modification renders the phage DNA resistant to the host bacterium's restriction enzymes, thus ensuring successful infection and replication.[10][11][12]

The biosynthesis of the this compound core begins with guanosine-5'-triphosphate (GTP) and proceeds through a series of enzymatic steps.[1][13][14]

The following diagram illustrates the general workflow of how phage DNA modification with this compound provides protection against bacterial restriction enzymes.

Experimental Protocols

Chemical Synthesis of this compound

While several synthetic routes exist, a common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core from pyrimidine precursors.[3][15] The following is a generalized protocol based on the condensation of a substituted pyrimidine with a three-carbon synthon.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

A suitable three-carbon synthon (e.g., a protected malondialdehyde derivative)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Acid for deprotection/cyclization

Procedure:

-

Condensation: React 2,4-diamino-6-chloropyrimidine with the three-carbon synthon in the presence of a base in an appropriate solvent. The reaction is typically carried out at elevated temperatures.

-

Cyclization: The intermediate from the condensation step is then treated with an acid to facilitate the cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.

-

Hydrolysis/Modification: The chloro and/or other protecting groups on the heterocyclic core are then converted to the desired functionalities. For this compound, this typically involves hydrolysis of a chloro or methoxy (B1213986) group to the hydroxyl group (keto form).

-

Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, protecting groups, and purification methods will vary depending on the specific synthetic strategy employed.

In Vitro tRNA Modification Assay with tRNA-Guanine Transglycosylase (TGT)

This assay is used to study the incorporation of this compound or its derivatives into tRNA, catalyzed by the enzyme tRNA-guanine transglycosylase (TGT).[10][11]

Materials:

-

Purified TGT enzyme

-

In vitro transcribed tRNA substrate (e.g., tRNATyr)

-

Radiolabeled ([³H]) or unlabeled this compound derivative

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation cocktail and counter (for radiolabeled substrate)

-

LC-MS system (for unlabeled substrate)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, TGT enzyme, tRNA substrate, and the this compound derivative.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the TGT enzyme (e.g., 37°C) for a defined period.

-

Reaction Quenching: Stop the reaction, for example, by adding EDTA or by heat inactivation.

-

Analysis:

-

Radiolabeled Substrate: Precipitate the tRNA, wash to remove unincorporated radiolabeled substrate, and quantify the incorporated radioactivity using a scintillation counter.

-

Unlabeled Substrate: Digest the tRNA to nucleosides using a cocktail of nucleases. Analyze the resulting nucleoside mixture by LC-MS to detect and quantify the incorporated this compound derivative.[8][9]

-

Analysis of this compound in Phage DNA by LC-MS

This protocol outlines the general steps for the detection and quantification of this compound modifications in phage genomic DNA.[8][9]

Materials:

-

Purified phage DNA

-

Nuclease cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

LC-MS system (preferably a triple quadrupole or high-resolution mass spectrometer)

-

Internal standards (stable isotope-labeled nucleosides) for quantification

Procedure:

-

DNA Extraction: Isolate high-purity genomic DNA from the bacteriophage.

-

Enzymatic Digestion: Digest the phage DNA to its constituent nucleosides using a cocktail of nucleases. This ensures complete breakdown of the DNA into individual nucleosides.

-

Sample Preparation: Add internal standards to the digested sample for accurate quantification. The sample may require cleanup (e.g., by solid-phase extraction) to remove proteins and other interfering substances.

-

LC-MS Analysis: Inject the prepared sample onto an LC-MS system.

-

Liquid Chromatography: Separate the different nucleosides using a suitable C18 reversed-phase column with an appropriate gradient of solvents (e.g., water and acetonitrile (B52724) with a small amount of formic acid).

-

Mass Spectrometry: Detect the eluted nucleosides using the mass spectrometer. For quantification, use multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for the this compound derivative and the internal standard are monitored. High-resolution mass spectrometry can be used for accurate mass determination and confirmation of the elemental composition.

-

-

Data Analysis: Quantify the amount of the this compound derivative relative to the canonical nucleosides by comparing the peak areas to those of the internal standards.

The following diagram illustrates the experimental workflow for analyzing this compound modifications in phage DNA.

Conclusion